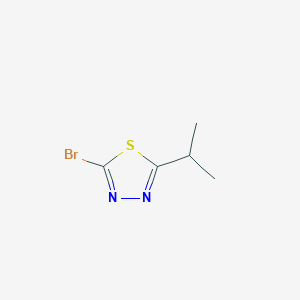

2-Bromo-5-isopropyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677531 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-62-6 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole from Isobutyryl Chloride

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, isobutyryl chloride. Each stage of the synthesis—formation of the acylthiosemicarbazide intermediate, acid-catalyzed cyclization to the 2-amino-1,3,4-thiadiazole core, and the final Sandmeyer-type bromination—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented method for accessing this important scaffold.

Introduction and Strategic Overview

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of pyrimidine and exhibiting a wide spectrum of pharmacological activities.[1] Its derivatives are integral to the development of novel therapeutic agents. The target molecule, this compound, serves as a versatile intermediate, where the bromine atom can be readily displaced or engaged in cross-coupling reactions to build molecular complexity.

The synthesis from isobutyryl chloride is not a direct conversion but a logical three-step sequence. This strategy was designed for its reliability, scalability, and use of well-established chemical transformations. The pathway is as follows:

-

Step 1: Acylation. Reaction of isobutyryl chloride with thiosemicarbazide to form the key intermediate, 1-isobutyrylthiosemicarbazide.

-

Step 2: Cyclization. Intramolecular cyclodehydration of the thiosemicarbazide intermediate using a strong acid catalyst to construct the 2-amino-5-isopropyl-1,3,4-thiadiazole ring.[2]

-

Step 3: Diazotization & Bromination. Conversion of the 2-amino group to the target 2-bromo functionality via a Sandmeyer reaction.[3][4]

The overall synthetic workflow is depicted below.

Caption: High-level overview of the 3-step synthesis.

Part 1: Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate I)

Principle and Mechanistic Insight

This initial step involves the nucleophilic acyl substitution of isobutyryl chloride with thiosemicarbazide. The terminal nitrogen of the hydrazine moiety in thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in a suitable solvent at controlled temperatures to prevent side reactions.

Caption: Mechanism of acylthiosemicarbazide formation.

Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Isobutyryl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thiosemicarbazide (1.0 eq) in the chosen solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the suspension.

-

Add isobutyryl chloride (1.0 eq) dropwise to the cooled mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-isobutyrylthiosemicarbazide as a solid.

Part 2: Cyclization to 2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

Principle and Mechanistic Insight

This step is a classic acid-catalyzed intramolecular cyclodehydration. Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack from the sulfur atom, and subsequent elimination of a water molecule to form the stable aromatic thiadiazole ring.[2]

Caption: Mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocol

Materials:

-

1-Isobutyrylthiosemicarbazide (Intermediate I)

-

Concentrated Sulfuric Acid (98%)

-

Ammonium Hydroxide (concentrated)

-

Ice

Procedure:

-

Carefully add 1-isobutyrylthiosemicarbazide (1.0 eq) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.[2]

-

Pour the reaction mixture slowly onto a large amount of crushed ice with continuous stirring.

-

Neutralize the resulting acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This must be done in an ice bath to control the exothermic reaction.

-

The white precipitate that forms is the desired product. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This final transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups to halides.[4][5] The reaction involves two critical stages:

-

Diazotization: The primary amino group of the thiadiazole is treated with a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid (HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

-

Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. This facilitates the replacement of the diazonium group (-N₂) with a bromine atom.[3]

Caption: Key stages of the Sandmeyer reaction.

Experimental Protocol

Materials:

-

2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

-

Copper(II) Bromide (CuBr₂)

-

tert-Butyl nitrite or Amyl nitrite[6]

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).[4]

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl nitrite or n-amyl nitrite (1.5 eq) to the mixture.[6] Effervescence (evolution of N₂ gas) should be observed.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for each step of the synthesis. Yields are representative and may vary based on scale and experimental conditions.

| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Thiosemicarbazide | Isobutyryl chloride, Pyridine | DCM / THF | 0 to RT | 2 - 4 | 85 - 95 |

| 2 | Intermediate I | Conc. H₂SO₄ | Neat | 0 to RT | 10 - 12 | 70 - 85 |

| 3 | Intermediate II | CuBr₂, t-BuONO | Acetonitrile | RT | 2 - 4 | 50 - 70[6] |

Safety and Handling

-

Isobutyryl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid is extremely corrosive and will cause severe burns. The dilution process is highly exothermic. Always add acid to water/ice, never the other way around.

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ. The reaction can be highly exothermic and produce nitrogen gas; ensure adequate venting and temperature control.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout all procedures.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including high aromaticity and an electron-deficient nature, contribute to its ability to engage in a wide range of biological interactions.[1] This five-membered heterocycle is a cornerstone in the development of novel therapeutics, with applications spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3] Furthermore, its utility extends to agrochemicals and the design of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals.[4][5]

The biological and material properties of 2,5-disubstituted 1,3,4-thiadiazoles are intrinsically linked to the nature of the substituents at these positions. Consequently, the ability to introduce specific functionalities in a regioselective manner is of paramount importance for the rational design of new chemical entities. This guide provides an in-depth exploration of the core strategies for the regioselective synthesis of these valuable compounds, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern these transformations.

Pillar 1: Strategic Approaches to the 1,3,4-Thiadiazole Core

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring can be broadly categorized into several key synthetic strategies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Thiosemicarbazide Route: A Workhorse of Thiadiazole Synthesis

The cyclization of thiosemicarbazides with carboxylic acids or their derivatives is one of the most established and versatile methods for preparing 2,5-disubstituted 1,3,4-thiadiazoles.[6][7] This approach offers a high degree of control over the substituent at the 5-position, which originates from the carboxylic acid.

Mechanism of Action: The reaction proceeds through an initial nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring.[6]

Figure 1: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazides.

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol outlines a common procedure for the synthesis of 2-amino-5-substituted 1,3,4-thiadiazoles, a key building block for further functionalization.

| Step | Procedure | Rationale |

| 1 | To a solution of the desired aromatic carboxylic acid (1.0 mmol) in phosphorus oxychloride (5 mL), add thiosemicarbazide (1.1 mmol). | Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the cyclization.[7][8] |

| 2 | Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). | Heating is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization steps.[9] |

| 3 | After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring. | This quenches the reaction and precipitates the product. The use of ice helps to control the exothermic reaction of POCl₃ with water. |

| 4 | Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates completely. | Neutralization is crucial for the complete precipitation of the amine-containing product. |

| 5 | Filter the solid product, wash it thoroughly with water, and dry it. | This removes any inorganic salts and residual acid. |

| 6 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole. | Recrystallization is a standard purification technique to obtain a product of high purity. |

One-Pot Syntheses: Efficiency and Elegance

Modern synthetic chemistry increasingly favors one-pot procedures that minimize purification steps and improve overall efficiency. Several elegant one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles have been developed.

One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

A notable one-pot method involves the reaction of aryl hydrazides and aryl aldehydes in the presence of Lawesson's reagent.[1][10] This approach allows for the direct formation of the thiadiazole ring from readily available starting materials.

Mechanism of Action: The reaction is believed to proceed through the initial formation of an N-aroylhydrazone from the aldehyde and hydrazide. Lawesson's reagent then acts as a thionating agent, converting the carbonyl group of the hydrazone intermediate into a thiocarbonyl. Subsequent intramolecular cyclization and oxidative aromatization lead to the final 2,5-disubstituted-1,3,4-thiadiazole.[1]

Figure 2: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles using Lawesson's reagent.

Experimental Protocol: One-Pot Synthesis using Lawesson's Reagent

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in a suitable solvent such as ethanol. | Ethanol is a common solvent for the formation of hydrazones. |

| 2 | Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate. | The formation of the hydrazone is typically a straightforward condensation reaction. |

| 3 | Remove the solvent under reduced pressure. | This prepares the intermediate for the subsequent thionation and cyclization step. |

| 4 | To the residue, add toluene, Lawesson's reagent (0.8 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP). | Toluene is a suitable high-boiling solvent for the thionation reaction. Lawesson's reagent is the key thionating agent. DMAP can catalyze the reaction.[1] |

| 5 | Reflux the mixture for 10-12 hours, monitoring the reaction by TLC. | The elevated temperature is required for the thionation and subsequent cyclization to occur. |

| 6 | After completion, cool the reaction mixture and purify it by column chromatography on silica gel to afford the 2,5-disubstituted-1,3,4-thiadiazole. | Column chromatography is a standard method for purifying organic compounds. |

Quantitative Data Summary

| Entry | Hydrazide (R1) | Aldehyde (R2) | Yield (%)[1] |

| 1 | Phenyl | Phenyl | 79 |

| 2 | 4-Methoxyphenyl | Phenyl | 85 |

| 3 | Phenyl | 4-Chlorophenyl | 92 |

| 4 | Phenyl | 4-Methoxyphenyl | 88 |

Acid-Catalyzed Regioselective Cyclization

An acid-catalyzed regioselective cyclization reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles.[11][12] This method is notable for its operational simplicity and metal-free conditions.[13]

Mechanism of Action: The reaction is initiated by the protonation of the thiocarbonyl group of the thioxoacetate derivative. This is followed by a nucleophilic attack from the acyl hydrazide, leading to the formation of a key intermediate. Subsequent intramolecular cyclization and elimination of either methylthiol or ammonia, depending on the starting material, affords the desired 2,5-disubstituted-1,3,4-thiadiazole. The regioselectivity is controlled by the divergent pathways available to the cyclized intermediate.[11]

Pillar 2: Ensuring Trustworthiness through Self-Validating Protocols

The reliability of any synthetic protocol hinges on its reproducibility and the clarity of its execution. The experimental procedures detailed in this guide are designed to be self-validating, with clear endpoints and monitoring techniques. The use of Thin Layer Chromatography (TLC) is strongly recommended for tracking reaction progress, allowing for precise determination of the optimal reaction time and preventing the formation of byproducts due to over-reaction.[9] Furthermore, the purification methods described, such as recrystallization and column chromatography, are standard and robust techniques for obtaining products of high purity, which can be verified by analytical methods like NMR and mass spectrometry.

Pillar 3: Authoritative Grounding and Comprehensive References

The methodologies and mechanistic interpretations presented in this guide are grounded in peer-reviewed scientific literature. In-text citations are provided to direct the reader to the primary sources for further investigation. A comprehensive list of references is included at the end of this document to ensure the scientific integrity and authoritativeness of the information provided.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Structural Characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Abstract

This technical guide provides an in-depth methodology for the definitive structural characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in synthetic chemistry and drug development. We present a cohesive analytical workflow leveraging Mass Spectrometry (MS) for molecular weight confirmation and elemental composition, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. This document is intended for researchers, scientists, and quality control professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.

Introduction: The Imperative for Rigorous Characterization

The biological activity and therapeutic potential of any novel chemical entity are intrinsically linked to its molecular structure. For substituted heterocycles like this compound, even minor structural ambiguities can lead to significant variations in efficacy, toxicity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its identity and purity is a critical prerequisite for its use in any research or development pipeline.

This guide outlines a two-pronged analytical strategy. We begin with Mass Spectrometry (MS), a powerful technique for determining the molecular weight and confirming the presence of key elements, such as bromine, through its distinct isotopic signature. Subsequently, we employ ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise arrangement of atoms and functional groups, providing definitive proof of the isomeric structure.

Analytical Workflow: From Sample to Structure

A logical and efficient workflow is paramount for achieving conclusive results. The process begins with careful sample preparation, followed by sequential analysis using MS and NMR. Each step provides a piece of the structural puzzle, culminating in a fully validated molecular identity.

Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in Common Organic Solvents

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The solubility of these compounds is a critical physicochemical parameter that dictates their suitability for various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the solubility characteristics of a representative molecule, this compound. We will explore its physicochemical properties, present a detailed protocol for solubility determination, analyze its predicted solubility in a range of common organic solvents, and discuss the underlying intermolecular forces governing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and application of substituted thiadiazole derivatives.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This five-membered aromatic ring contains two nitrogen atoms and one sulfur atom, a configuration that imparts unique electronic and physical properties.[3][5] The substituents—a bromine atom and an isopropyl group—further modulate the molecule's characteristics. The bromine atom, being electronegative, introduces a site for potential halogen bonding and dipole interactions, while the bulky, nonpolar isopropyl group enhances lipophilicity.

Understanding the solubility of this and related compounds is paramount for several reasons:

-

Synthetic Chemistry: Choosing appropriate solvents is crucial for reaction setup, controlling reaction rates, and facilitating the purification of the final product through techniques like crystallization or chromatography.

-

Pharmacology and Drug Delivery: The solubility of an active pharmaceutical ingredient (API) in various media directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in developing an effective therapeutic agent.[5]

-

Analytical Chemistry: Accurate quantification and characterization often require dissolving the compound in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[6] Key properties of this compound that dictate its solubility profile include:

-

Molecular Formula: C₅H₇BrN₂S

-

Molecular Weight: Approximately 207.09 g/mol

-

Polarity: The molecule possesses a moderate degree of polarity. The thiadiazole ring itself is polar due to the presence of electronegative nitrogen and sulfur atoms. The C-Br bond also contributes to the overall dipole moment. However, the nonpolar isopropyl group counteracts this, making the molecule not extremely polar.

-

Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents but does not preclude interactions with them.

-

Van der Waals Forces: The isopropyl group and the overall molecular structure allow for significant London dispersion forces, which will be a primary mode of interaction in nonpolar solvents.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and reproducible method for determining solubility is essential. The following protocol is a self-validating system for quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[7] This step is critical for obtaining accurate and reproducible results.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could interfere with the analysis.

-

Perform a precise dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: Experimental workflow for determining the solubility of a compound.

Predicted Solubility Data

Based on the physicochemical properties of this compound, the following table summarizes its predicted solubility in a range of common organic solvents at 25 °C. This data is illustrative and should be confirmed by experimental measurement as described in the protocol above.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Primary Intermolecular Forces |

| Nonpolar | Hexane | 0.1 | < 1 | London Dispersion Forces |

| Toluene | 2.4 | 10 - 50 | London Dispersion, π-π stacking | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | > 100 | Dipole-Dipole, London Dispersion |

| Ethyl Acetate | 4.4 | 50 - 100 | Dipole-Dipole, London Dispersion | |

| Acetone | 5.1 | > 100 | Dipole-Dipole, London Dispersion | |

| Acetonitrile | 5.8 | 50 - 100 | Dipole-Dipole, London Dispersion | |

| Dimethylformamide (DMF) | 6.4 | > 100 | Dipole-Dipole, London Dispersion | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Dipole-Dipole, London Dispersion | |

| Polar Protic | Isopropanol | 3.9 | 10 - 50 | H-bond accepting, Dipole-Dipole, London Dispersion |

| Ethanol | 4.3 | 10 - 50 | H-bond accepting, Dipole-Dipole, London Dispersion | |

| Methanol | 5.1 | 5 - 20 | H-bond accepting, Dipole-Dipole | |

| Water | 10.2 | < 0.1 | Unfavorable due to large nonpolar regions and lack of H-bond donors |

Analysis and Discussion of Solubility Trends

The predicted solubility data reveals a clear trend that aligns with established chemical principles.

-

High Solubility in Polar Aprotic Solvents: this compound is expected to be highly soluble in polar aprotic solvents like DCM, Acetone, DMF, and DMSO. These solvents have strong dipole moments that can effectively interact with the polar regions of the thiadiazole ring and the C-Br bond. The absence of a strong hydrogen-bonding network in these solvents allows them to readily accommodate the solute molecule.

-

Moderate Solubility in Less Polar and Protic Solvents: In solvents like toluene, the aromatic ring of the solvent can engage in π-π stacking with the thiadiazole ring, contributing to solubility. In protic solvents like ethanol and isopropanol, the solute can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the nonpolar isopropyl group and the overall lack of hydrogen bond donors on the solute limit its solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar and Highly Polar Protic Solvents: The compound is predicted to be poorly soluble in highly nonpolar solvents like hexane, as the van der Waals forces alone are not strong enough to overcome the solute-solute interactions. Conversely, in a highly polar and structured solvent like water, the molecule's inability to act as a hydrogen bond donor and the presence of the lipophilic isopropyl group make it difficult to integrate into the water's extensive hydrogen-bonding network, resulting in very low solubility.

Visualization of Intermolecular Interactions

Caption: Intermolecular forces governing solubility in different solvent types.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique combination of a polar heterocyclic core and nonpolar substituents. It is predicted to exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic and some nonpolar aromatic solvents, and poor solubility in highly nonpolar and aqueous media. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data, which is indispensable for the effective use of this and similar compounds in research and development. This guide serves as a foundational resource for scientists, enabling informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of promising thiadiazole derivatives from the laboratory to potential therapeutic applications.

References

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-5-isopropyl-1,3,4-thiadiazole and Its Precursors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and tautomeric nature of 2-amino-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide range of biological activities, and understanding the nuances of its synthesis and tautomerism is critical for the rational design of novel therapeutics.[1]

Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in the development of new pharmacological agents. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the exocyclic amino group provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. The isopropyl group at the 5-position, an electron-donating and lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the precursor chemistry and the potential for tautomerism in the final molecule is paramount for reproducible synthesis and predictable biological interactions.

Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] For the synthesis of the title compound, isobutyric acid (or its derivatives like isobutyryl chloride) serves as the precursor for the 5-isopropyl substituent.

Key Precursors and Reagents

The primary precursors for the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole are:

-

Thiosemicarbazide: Provides the core C-N-N-C=S backbone of the resulting thiadiazole.

-

Isobutyric Acid (or Isobutyryl Chloride): Acts as the source of the isopropyl group at the 5-position of the heterocyclic ring.

-

Dehydrating Agent/Catalyst: Essential for promoting the cyclization reaction by removing water. Common choices include strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).

Reaction Mechanism: From Precursors to Product

The synthesis proceeds through a cyclodehydration mechanism. The proposed pathway involves the following key steps:

-

Acylation of Thiosemicarbazide: The reaction initiates with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of isobutyric acid (or its activated form). This forms an acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

-

Dehydration: The cyclized intermediate undergoes dehydration, facilitated by the strong acid catalyst, to yield the aromatic 2-amino-5-isopropyl-1,3,4-thiadiazole.

Caption: Synthetic pathway for 2-amino-5-isopropyl-1,3,4-thiadiazole.

Experimental Protocol: A Representative Synthesis

The following is a detailed, self-validating protocol for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, adapted for the isopropyl derivative.[4]

Materials:

-

Thiosemicarbazide

-

Isobutyric acid

-

Polyphosphoric acid (PPA)

-

Ammonium hydroxide (for neutralization)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add polyphosphoric acid.

-

To the stirred PPA, slowly add thiosemicarbazide, ensuring the temperature is maintained below 30°C.

-

Once the thiosemicarbazide is fully dissolved, add isobutyric acid dropwise to the mixture.

-

Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The obtained data should be consistent with the expected structure.

Tautomerism in 2-Amino-5-isopropyl-1,3,4-thiadiazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical consideration for 2-amino-1,3,4-thiadiazoles. The primary tautomeric equilibrium for this class of compounds is between the amino and imino forms.[5]

Caption: Amino-imino tautomerism in 2-amino-1,3,4-thiadiazoles.

Factors Influencing Tautomeric Equilibrium

The position of the amino-imino equilibrium is influenced by several factors:

-

Electronic Effects of Substituents: The electron-donating nature of the isopropyl group at the 5-position is expected to increase the electron density on the thiadiazole ring. This inductive effect stabilizes the amino form, where the exocyclic nitrogen's lone pair can participate in resonance with the aromatic ring.

-

Solvent Polarity: Computational studies have shown that while the amino tautomer is the most stable form in both the gas phase and in various solvents, the polarity of the solvent can influence the relative energies of the tautomers. However, for 2-amino-1,3,4-thiadiazole, the amino form remains predominant across a range of solvents.

-

Physical State: In the solid state, the amino tautomer is generally the more stable form.

Spectroscopic Evidence for the Predominant Tautomer

Spectroscopic techniques provide definitive evidence for the dominant tautomeric form.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-amino-1,3,4-thiadiazoles typically shows characteristic N-H stretching vibrations for the primary amino group in the region of 3100-3400 cm⁻¹. The presence of two distinct bands in this region is indicative of the symmetric and asymmetric stretching modes of the -NH₂ group, confirming the amino tautomer as the major form. In contrast, the imino tautomer would exhibit a C=N stretching vibration at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of a broad singlet corresponding to two protons for the amino group (-NH₂) is a key indicator of the amino tautomer. The chemical shift of these protons can vary depending on the solvent and concentration. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are sensitive to the tautomeric form. The amino tautomer will have two distinct signals for the C2 and C5 carbons.

Data Presentation

The following table summarizes the expected spectroscopic data for 2-amino-5-alkyl-1,3,4-thiadiazoles, providing a reference for the characterization of 2-amino-5-isopropyl-1,3,4-thiadiazole.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-Amino-1,3,4-thiadiazole | 7.2 (s, 2H, NH₂), 8.5 (s, 1H, C5-H) | ~150 (C5), ~170 (C2) | ~3300, 3100 (N-H str) |

| 2-Amino-5-methyl-1,3,4-thiadiazole | 2.5 (s, 3H, CH₃), 7.0 (s, 2H, NH₂) | ~15 (CH₃), ~155 (C5), ~168 (C2) | ~3290, 3120 (N-H str) |

| 2-Amino-5-isopropyl-1,3,4-thiadiazole (Expected) | ~1.3 (d, 6H, 2xCH₃), ~3.2 (sept, 1H, CH), ~7.1 (s, 2H, NH₂) | ~23 (CH₃), ~33 (CH), ~165 (C5), ~169 (C2) | ~3300, 3150 (N-H str) |

Conclusion

This technical guide has provided a detailed examination of the synthesis and tautomeric forms of 2-amino-5-isopropyl-1,3,4-thiadiazole and its precursors. The acid-catalyzed cyclization of thiosemicarbazide and isobutyric acid is a reliable method for its preparation. Spectroscopic and computational evidence strongly supports the predominance of the amino tautomer. For researchers and drug development professionals, a firm grasp of these fundamental principles is essential for the successful synthesis, characterization, and application of this important class of heterocyclic compounds in the pursuit of novel therapeutic agents.

References

An In-Depth Guide to the Chemical Stability of the 1,3,4-Thiadiazole Moiety: A Critical Review for Drug Development

Executive Summary

The 1,3,4-thiadiazole ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs, including acetazolamide and sulfamethizole.[1] Its prevalence is due to its favorable physicochemical properties, such as its ability to act as a hydrogen bond acceptor and a two-electron donor system, which facilitate strong interactions with biological targets.[2][3] However, the successful development of drug candidates containing this moiety is contingent upon a thorough understanding of its chemical stability. This guide provides a detailed examination of the stability of the 1,3,4-thiadiazole ring under both acidic and basic conditions, offering mechanistic insights and practical experimental protocols for researchers, scientists, and drug development professionals. We delve into the electronic characteristics that govern its reactivity, explore common degradation pathways, and outline robust methodologies for stability assessment.

The Physicochemical Landscape of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocyclic system.[1] Its defining feature is its electron-deficient nature, a consequence of the inductive effects of the two pyridine-like nitrogen atoms and the sulfur atom.[1] This electron deficiency renders the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack while making the ring generally inert towards electrophilic substitution.[1][4]

Key physicochemical properties include:

-

Aromaticity: The ring possesses significant aromatic character, which contributes to its overall stability.[2][5]

-

Weak Basicity: The inductive effect of the sulfur atom and the delocalization of nitrogen lone pairs within the aromatic system result in weak basicity.[1]

-

Polarity: A notable dipole moment indicates a polar and symmetric molecular structure.[1]

These fundamental characteristics dictate the ring's behavior in different chemical environments, particularly its lability or resistance to hydrolytic degradation.

Stability Under Acidic Conditions

General Principles and Mechanistic Considerations

The 1,3,4-thiadiazole ring is generally considered to be stable in aqueous acidic media.[1][5] Its high aromaticity provides a significant energy barrier to ring-opening reactions. Under acidic conditions, the primary interaction is the protonation of one of the ring nitrogen atoms. While this increases the electrophilicity of the ring carbons, harsh conditions such as elevated temperatures and highly concentrated acids are typically required to induce significant degradation.

The stability in acid is a critical attribute for oral drug candidates, which must survive the low pH environment of the stomach. For most pharmaceutical applications, the 1,3,4-thiadiazole core demonstrates sufficient stability under physiological acidic conditions.

Experimental Protocol: Acidic Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a standard procedure for assessing stability in acidic conditions.

Objective: To evaluate the stability of a 1,3,4-thiadiazole-containing compound in a standardized acidic environment and to identify any major degradants.

Materials:

-

Test Compound (e.g., 10 mg)

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1.0 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1.0 M (for neutralization)

-

Volumetric flasks, pipettes

-

HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve the test compound in a minimal amount of organic solvent (e.g., methanol) and dilute with water to create a 1 mg/mL stock solution.

-

Stress Sample Preparation:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M HCl.

-

Dilute to volume with water to achieve a final concentration of 100 µg/mL in 0.1 M HCl.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration (100 µg/mL) without acid.

-

Incubation:

-

Store the stress and control samples at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Prior to injection, neutralize the acidic aliquots with an equimolar amount of NaOH to prevent damage to the HPLC column.

-

Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

-

Quantify the parent compound and any degradation products.

-

Causality and Interpretation: The use of elevated temperature accelerates degradation, allowing for the assessment of stability within a practical timeframe. The HPLC-MS system is crucial for separating the parent drug from its degradants and for providing mass information to help elucidate the structures of the degradation products. A lack of significant degradation (<5%) after 24 hours under these conditions is a strong indicator of high stability in acidic environments.

Stability Under Basic Conditions

General Principles and Mechanistic Considerations

In contrast to its stability in acid, the 1,3,4-thiadiazole ring is susceptible to degradation under basic conditions.[1][5] The electron-deficient C2 and C5 positions are prime targets for nucleophilic attack by hydroxide ions, which can lead to ring cleavage.[1][6]

The reactivity is highly dependent on the nature of the substituents at the C2 and C5 positions.[6]

-

Leaving Groups: If a position is substituted with a good leaving group (e.g., a halogen), nucleophilic substitution is often facile.[6]

-

Electron-Withdrawing Groups: These groups enhance the electrophilicity of the ring carbons, increasing susceptibility to nucleophilic attack.

-

Electron-Donating Groups: Groups like amino substituents can decrease the ring's susceptibility to cleavage.

In some cases, treatment with a strong base can induce rearrangement rather than simple cleavage, such as the transformation of a 2-amino-1,3,4-thiadiazole into a triazolinethione.[6]

Experimental Protocol: Basic Forced Degradation Study

This protocol details a standard procedure for assessing stability under basic conditions.

Objective: To evaluate the stability of a 1,3,4-thiadiazole-containing compound in a standardized basic environment.

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in the acidic degradation protocol.

-

Stress Sample Preparation:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M NaOH.

-

Dilute to volume with water to achieve a final concentration of 100 µg/mL in 0.1 M NaOH.

-

-

Control Sample: Prepare a control sample as previously described.

-

Incubation:

-

Store samples at a controlled temperature (e.g., room temperature or 40°C, as degradation may be rapid).

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

-

-

Sample Analysis:

-

Neutralize the basic aliquots with an equimolar amount of HCl before injection.

-

Analyze all samples by HPLC-UV/MS.

-

Causality and Interpretation: The rate of degradation under basic conditions provides critical information about the compound's shelf-life and formulation compatibility. Identifying the structure of degradation products is key to understanding the mechanism of lability and can guide future molecular design to improve stability.

Data Presentation and Visualization

Clear presentation of stability data is paramount for interpretation and decision-making in drug development.

Quantitative Data Summary

Data from forced degradation studies should be summarized in a clear, tabular format.

| Condition | pH | Temperature (°C) | Time (h) | % Degradation of Parent Compound | Major Degradants (m/z) |

| Control | ~7 | 60 | 24 | < 1% | None Detected |

| Acidic | 1 | 60 | 24 | 3.5% | 215.1 |

| Basic | 13 | 40 | 8 | 45.8% | 198.2, 154.1 |

| Oxidative (H₂O₂) | ~7 | 25 | 4 | 12.1% | 247.1 (N-oxide) |

Table 1: Example summary of forced degradation results for a hypothetical 1,3,4-thiadiazole derivative.

Visualization of Mechanisms and Workflows

Visual diagrams are invaluable for representing complex chemical processes and experimental designs.

Mechanism of Base-Catalyzed Hydrolysis:

Caption: Conceptual overview of base-catalyzed ring cleavage.

Experimental Workflow for Stability Testing:

References

- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C-Br bond in 2-Bromo-5-isopropyl-1,3,4-thiadiazole

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-5-isopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] The functionalization of this privileged heterocycle is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a detailed examination of the chemical reactivity of this compound, a versatile intermediate for drug discovery. The focus is on the C-Br bond, a key synthetic handle that enables a diverse range of chemical transformations. We will explore the underlying electronic principles governing its reactivity and provide field-proven, detailed protocols for its conversion via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is an aromatic, five-membered heterocycle characterized by an electron-deficient nature due to the inductive effects of its two nitrogen atoms and one sulfur atom.[4] This electronic profile is not only responsible for the stability of the ring system but also imparts a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][5][6][7]

The introduction of a bromine atom at the C2 position, as in this compound, transforms the molecule into a powerful building block. The C-Br bond serves as an exceptionally versatile leaving group, opening avenues for the synthesis of diverse compound libraries essential for modern drug discovery programs. The isopropyl group at the C5 position provides a lipophilic anchor, often contributing to favorable pharmacokinetic properties.

Synthesis of the Core Intermediate: this compound

The most common and efficient route to 2-bromo-1,3,4-thiadiazoles is through a Sandmeyer-type diazotization of the corresponding 2-amino precursor. This transformation is reliable and can be performed under mild conditions.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a procedure for a similar substrate, 2-bromo-5-ethyl-1,3,4-thiadiazole.[8]

Objective: To synthesize this compound from 2-Amino-5-isopropyl-1,3,4-thiadiazole.

Materials:

-

2-Amino-5-isopropyl-1,3,4-thiadiazole

-

Copper(II) Bromide (CuBr₂)

-

tert-Butyl nitrite or n-Amyl nitrite

-

Acetonitrile (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in anhydrous acetonitrile (approx. 20 mL per gram of starting material).

-

Addition of Reagents: To the solution, add Copper(II) Bromide (2.0 eq) followed by the slow, dropwise addition of tert-Butyl nitrite (1.4 eq).

-

Causality Insight: CuBr₂ serves as the bromide source. The nitrite reagent, in the presence of the copper catalyst, facilitates the conversion of the primary amine to a diazonium salt, which is an excellent leaving group (N₂) and is immediately displaced by the bromide.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x). c. Combine the organic layers and wash successively with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the title compound.

Caption: Workflow for the synthesis of the target compound.

Reactivity of the C-Br Bond: An Overview

The reactivity of the C-Br bond in this system is dictated by the electron-deficient character of the 1,3,4-thiadiazole ring.[4] The carbon atoms at the C2 and C5 positions are electrophilic, making them susceptible to two primary modes of reaction:

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a strong nucleophile.

-

Palladium-Catalyzed Cross-Coupling: Oxidative addition of the C-Br bond to a Palladium(0) complex, initiating a catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the thiadiazole ring system sufficiently activates the C-Br bond for nucleophilic aromatic substitution, a reaction that is typically difficult for standard aryl halides unless activated by groups like nitro functions.[9][10][11] This pathway allows for the direct introduction of heteroatom nucleophiles.

Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the ring. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism for SNAr reactions.

Experimental Protocol: SNAr with a Thiol Nucleophile

Objective: To synthesize a 2-thioether-substituted 1,3,4-thiadiazole.

Materials:

-

This compound

-

Aryl or alkyl thiol (e.g., thiophenol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to form the thiolate nucleophile.

-

Causality Insight: A base is required to deprotonate the thiol, generating the more potent thiolate anion, which is a much stronger nucleophile than the neutral thiol.

-

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Reaction: Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

-

Work-up: a. Cool the reaction to room temperature and pour it into ice-water. b. Extract the product with ethyl acetate (3x). c. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds. The C-Br bond on the electron-deficient thiadiazole ring is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki reaction creates a C-C single bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[12] It is widely used due to its mild conditions and tolerance of numerous functional groups.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. (3) Reductive Elimination , where the new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.[12][13]

Caption: Simplified catalytic cycle for the Suzuki reaction.

This protocol is based on general procedures for Suzuki couplings of bromo-heterocycles.[14][15][16]

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: To a flask, add the bromo-thiadiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.02-0.05 eq).

-

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degassing: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove dissolved oxygen.

-

Causality Insight: The active Pd(0) catalyst is sensitive to oxidation. Removing oxygen is crucial for preventing catalyst deactivation and ensuring a high yield.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours until TLC indicates consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | >85 | [14] |

| Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | 90 | >90 | [16] |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >80 | [15] |

| Table 1. Representative conditions for Suzuki coupling reactions of bromo-thiadiazoles. |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C-C triple bond between an aryl halide and a terminal alkyne.[17] It uniquely employs a dual-catalyst system of palladium and copper(I).[18][19]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. The key transmetalation species, a copper(I) acetylide, is formed in the copper cycle. This copper acetylide is generated from the terminal alkyne, the copper(I) salt, and the amine base. Reductive elimination from the palladium center yields the final alkynylated product.[18][20]

This protocol is based on standard Sonogashira conditions.[18][21]

Objective: To couple this compound with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine)

-

Solvent (e.g., THF or DMF, anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under argon, add the bromo-thiadiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (2.0 eq) and the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-8 hours. Monitor by TLC.

-

Causality Insight: The amine serves a dual role: it acts as a base to deprotonate the alkyne and as a solvent. The copper(I) co-catalyst is essential for activating the alkyne, facilitating the transmetalation step at a much lower temperature than would otherwise be possible.[17]

-

-

Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a landmark reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[22][23] It has largely replaced harsher classical methods.

Similar to other cross-couplings, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[24]

This protocol is based on established methods for the amination of bromo-heterocycles.[25][26]

Objective: To couple this compound with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5 eq)

-

Solvent (e.g., Toluene or Dioxane, anhydrous)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry flask.

-

Causality Insight: Sterically hindered and electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition pathways like beta-hydride elimination.[22]

-

-

Reagent Addition: Add the solvent, the bromo-thiadiazole (1.0 eq), and the amine (1.2 eq).

-

Degassing and Reaction: Seal the vessel, remove from the glovebox, and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS or TLC.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water, then brine. Dry the organic layer and concentrate.

-

Purification: Purify via column chromatography.

Conclusion and Outlook

This compound is a highly valuable and reactive intermediate for chemical synthesis and drug discovery. The C-Br bond, activated by the electron-deficient nature of the thiadiazole ring, readily participates in a wide array of transformations. Mastery of its reactivity through SNAr and palladium-catalyzed cross-coupling reactions provides chemists with a robust platform for generating molecular diversity. The protocols and mechanistic insights provided in this guide serve as a practical foundation for researchers aiming to leverage this powerful building block in the design and synthesis of novel, biologically active compounds.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. jk-sci.com [jk-sci.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antibacterial, antifungal, anti-inflammatory, and diuretic agents.[2] The unique electronic properties of the thiadiazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, contribute to its favorable interactions with biological targets.[3][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the 1,3,4-thiadiazole core is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[5] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable method for the construction of complex molecular architectures. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-bromo-5-isopropyl-1,3,4-thiadiazole, a key building block for the synthesis of novel therapeutic agents. We will delve into a detailed experimental protocol, strategies for reaction optimization, and troubleshooting advice to enable researchers to successfully employ this versatile reaction in their synthetic endeavors.

Part I: Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is a prerequisite for any successful cross-coupling campaign. The synthesis of this compound is readily achieved in a two-step sequence starting from commercially available isobutyric acid and thiosemicarbazide.

Step 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

The initial step involves the cyclocondensation of isobutyric acid and thiosemicarbazide in a strong acid medium to afford 2-amino-5-isopropyl-1,3,4-thiadiazole.[1][2]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Carefully add a mixture of polyphosphoric acid and sulfuric acid (e.g., a 3:1 w/w ratio) to the flask, ensuring the reactants are fully submerged.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound via a Sandmeyer-type Reaction

The conversion of the 2-amino group to a 2-bromo functionality is efficiently accomplished through a Sandmeyer-type reaction.[4][6][7][8] This classic transformation involves the diazotization of the primary amine followed by displacement with a bromide salt, typically catalyzed by a copper(I) salt.

Protocol:

-

To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%), cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part II: The Suzuki-Miyaura Cross-Coupling Protocol

With the starting material in hand, we now turn our attention to the main transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol is a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Experimental Workflow Diagram

Caption: Key stages of the Suzuki-Miyaura cross-coupling experimental workflow.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Part III: Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling, particularly with electron-deficient heteroaromatic halides, often hinges on the careful selection of the catalyst, base, and solvent system. The following table provides a starting point for the optimization of the reaction conditions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Moderate |

| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Moderate |